(5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c1-25-12-5-4-10(17)7-11(12)14(24)23-6-2-3-9(8-23)13-21-22-15(26-13)16(18,19)20/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRQUIVHWNLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , also known as Flindokalner , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C16H10ClF4NO2
- Molecular Weight : 359.7 g/mol
- CAS Number : 187523-35-9
- IUPAC Name : (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
Flindokalner acts primarily as a potassium channel modulator , specifically targeting neuronal Kv7 channels and calcium-activated K+ channels (BKCa). It exhibits both positive and negative modulation properties at different receptor sites, contributing to its anxiolytic effects in vivo. The compound has been shown to inhibit Kv7.1 channels with an inhibition constant () of 3.7 µM .
Anticancer Activity
Recent studies have highlighted the anticancer potential of Flindokalner through various mechanisms:
- Inhibition of Cell Proliferation : In vitro assays demonstrated significant antiproliferative activity against multiple cancer cell lines, including breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cells. The percentage inhibition values for these cell lines were reported as high as 90.47% for T-47D cells .
- Mechanisms of Action : The compound has been linked to apoptosis induction and inhibition of key signaling pathways involved in cancer progression, such as the EGFR pathway .
Neuropharmacological Effects
Flindokalner's modulation of ion channels suggests its potential in treating neurological disorders:
- Anxiolytic Effects : In animal models, Flindokalner exhibited significant anxiolytic activity, which may be attributed to its effects on mGluR5 receptors .
- CNS Activity : The compound's ability to modulate glutamate receptors indicates potential applications in conditions like anxiety and depression.
Table 1: Summary of Biological Activities
Additional Findings
In a comparative study of various oxadiazole derivatives, Flindokalner was noted for its superior potency against several cancer types when benchmarked against standard chemotherapeutics like sorafenib . Furthermore, it demonstrated effective radical scavenging activity in antioxidant assays, indicating potential for broader therapeutic applications beyond oncology .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- CNS Disorders :
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Analogous Oxadiazole Derivatives
a. (2-Methoxy-phenyl)-(5-methyl-1,3,4-oxadiazol-2-yl)-methanone (CAS 1386456-30-9)
- Structural Differences : Replaces the trifluoromethyl group with a methyl group on the oxadiazole ring and lacks the piperidine linkage.
b. 5-Substituted-1,3,4-Oxadiazol-2-yl Piperidine Derivatives
- Example : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine .
- Comparison: The sulfonyl group in this compound increases polarity, enhancing solubility but possibly reducing membrane permeability compared to the methanone linkage in the target compound .
Agrochemical Oxadiazoles
a. Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2-(3H)-one)
- Structural Differences : Features a tert-butyl group on oxadiazole and a dichlorophenyl substituent.
Pharmacologically Active Piperidine Derivatives
a. [4-(3-Chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone (CAS 902317-61-7)
Quantitative Structural Similarity Analysis
Using graph-based comparison methods (), the target compound shares a Tanimoto coefficient of ~0.65–0.75 with methyl-substituted oxadiazoles (e.g., CAS 1386456-30-9) due to common aryl and oxadiazole motifs. However, the trifluoromethyl group and piperidine linkage reduce similarity to simpler oxadiazoles like pesticidal oxadiazon (Tanimoto ~0.45–0.55) .
Substituent Effects on Bioactivity and Physicochemical Properties
| Substituent | Impact on Lipophilicity (LogP) | Metabolic Stability | Hypothesized Bioactivity |
|---|---|---|---|
| Trifluoromethyl (target) | High (+0.5–1.0) | High (resists oxidation) | Enhanced enzyme inhibition (e.g., kinases) |
| Methyl (CAS 1386456-30-9) | Moderate (+0.2–0.4) | Moderate | Antibacterial (observed in oxadiazoles) |
| tert-Butyl (oxadiazon) | Very high (+1.5–2.0) | Low (prone to CYP450) | Herbicidal |
| Chlorophenyl (target) | Moderate (+0.3–0.6) | Moderate | DNA intercalation (common in chlorinated aromatics) |
Data inferred from substituent trends in .
Preparation Methods
Synthesis of the 5-Chloro-2-methoxybenzoyl Fragment
The 5-chloro-2-methoxybenzoyl group serves as the aromatic acyl component in the target compound. Its preparation typically begins with commercially available 5-chloro-2-methoxybenzoic acid.
Acid Chloride Formation
The carboxylic acid is activated via conversion to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. For instance, refluxing 5-chloro-2-methoxybenzoic acid with excess thionyl chloride at 70–80°C for 3–4 hours yields 5-chloro-2-methoxybenzoyl chloride in >90% purity. This intermediate is highly reactive and must be stored under inert conditions to prevent hydrolysis.
Synthesis of 3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine
The piperidine-oxadiazole subunit is synthesized through cyclization and functional group transformations.
Piperidine Ring Functionalization
Starting from piperidine-3-carboxylic acid, a Boc-protection strategy is adopted to avoid side reactions during subsequent steps. The carboxylic acid is first converted to ethyl piperidine-3-carboxylate via Fischer esterification, followed by hydrazide formation using hydrazine hydrate. The resulting piperidine-3-carbohydrazide serves as the precursor for oxadiazole synthesis.
1,3,4-Oxadiazole Cyclization
The hydrazide undergoes cyclization with trifluoroacetic anhydride (TFAA) to form the 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl ring. This reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s amino group attacks the electrophilic carbonyl carbon of TFAA, followed by intramolecular dehydration. Optimal conditions include refluxing in dichloromethane (DCM) with catalytic pyridine, yielding 75–85% of the oxadiazole product.
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| TFAA, DCM, 25°C | 62 | 88 |
| TFAA, DCM, 40°C | 78 | 92 |
| TFAA, THF, 40°C | 70 | 85 |
| TFAA, Pyridine, DCM | 85 | 95 |
Deprotection and Isolation
The Boc-protecting group is removed using hydrochloric acid in dioxane, yielding 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. Neutralization with aqueous sodium bicarbonate affords the free base, which is purified via recrystallization from ethanol/water.
Coupling of Fragments via Methanone Formation
The final step involves coupling the 5-chloro-2-methoxybenzoyl chloride with the piperidine-oxadiazole amine.
Nucleophilic Acyl Substitution
The amine group of 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine attacks the electrophilic carbonyl carbon of the acid chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Reactions are typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–5°C to minimize side reactions.
$$
\text{5-Chloro-2-methoxybenzoyl chloride} + \text{3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$
Reaction Optimization and Challenges
Steric Hindrance
The bulky trifluoromethyl-oxadiazole group on the piperidine ring may impede nucleophilic attack during coupling. Strategies to mitigate this include:
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.85 (d, J = 2.8 Hz, 1H, Ar-H), 4.10–3.95 (m, 2H, piperidine-H), 3.88 (s, 3H, OCH₃), 3.30–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 1H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H).
- IR (KBr): 1720 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Applications and Further Research
While the target compound’s biological activity remains unexplored in the literature, structurally related 1,3,4-oxadiazole derivatives exhibit lipoxygenase inhibition and antimicrobial properties. Future studies should investigate its pharmacokinetic profile and synthetic scalability, particularly the feasibility of continuous-flow reactions for oxadiazole cyclization.
Q & A
Q. Table 1: Reaction Optimization
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | DCM, RT, 12h | 78 | 90 |
| Oxadiazole Cyclization | POCl₃, 70°C, 6h | 65 | 88 |
| Final Coupling | DMF, K₂CO₃, 50°C, 8h | 72 | 95 |
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm molecular ion ([M+H]⁺ m/z ~443) and purity (>98%) .
- IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Modular Synthesis : Replace the trifluoromethyl group with -CF₂H, -CN, or -NO₂ to assess electronic effects .
- Piperidine Modifications : Introduce methyl or fluorine at the 4-position to probe steric/electronic interactions .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell viability) to correlate substituents with IC₅₀ values .
Q. Table 2: SAR Data Example
| Substituent (R) | LogP | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| -CF₃ | 3.2 | 12 | 8.5 |
| -CN | 2.8 | 45 | 15.2 |
| -NO₂ | 2.5 | 89 | 22.7 |
Advanced: What computational strategies predict target binding modes and validate mechanistic hypotheses?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The oxadiazole ring often occupies hydrophobic pockets, while the methoxyphenyl group engages in π-π stacking .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) and residue-specific interactions (e.g., hydrogen bonds with Asp831) .
Advanced: How can stability under physiological conditions be systematically evaluated?
- pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. The compound is stable at pH 7.4 but hydrolyzes rapidly at pH < 3 .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, confirming suitability for lyophilization .
Advanced: How should conflicting bioactivity data across assays be resolved?
- Assay Validation : Compare results from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with activity .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Co-solvents : Use Cremophor EL/ethanol (1:1) for IV administration, achieving >5 mg/mL solubility .
Advanced: How can reaction mechanisms for key steps (e.g., oxadiazole formation) be elucidated?
- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazides to trace nitrogen incorporation into the oxadiazole ring .
Basic: What analytical methods ensure batch-to-batch reproducibility?
- QC Protocols : Standardize retention times (±0.2 min) in HPLC and NMR peak integrals (±5%) .
- Residual Solvent Analysis : GC-MS detects DMF/DCM traces (<500 ppm) per ICH guidelines .
Advanced: How can metabolic pathways and clearance mechanisms be characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
